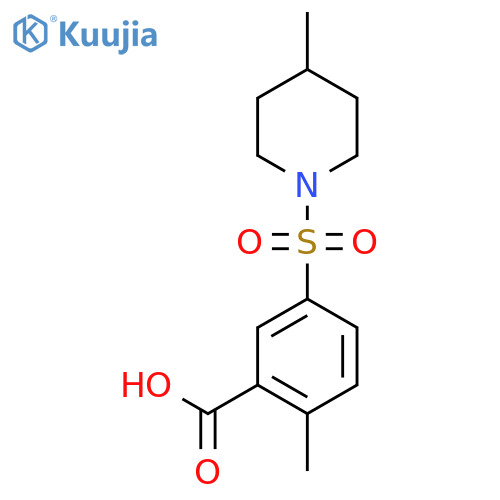

Cas no 637320-92-4 (2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid)

637320-92-4 structure

商品名:2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid

CAS番号:637320-92-4

MF:C14H19NO4S

メガワット:297.369962930679

MDL:MFCD04219280

CID:4715693

2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid

- 2-methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid

- STK807362

- ST50776800

- 2-methyl-5-[(4-methylpiperidyl)sulfonyl]benzoic acid

- benzoic acid, 2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]-

- 2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid

-

- MDL: MFCD04219280

- インチ: 1S/C14H19NO4S/c1-10-5-7-15(8-6-10)20(18,19)12-4-3-11(2)13(9-12)14(16)17/h3-4,9-10H,5-8H2,1-2H3,(H,16,17)

- InChIKey: IYTWELHMTNZIED-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C)=C(C(=O)O)C=1)(N1CCC(C)CC1)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 448

- トポロジー分子極性表面積: 83.1

2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB418030-5 g |

2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid |

637320-92-4 | 5g |

€456.10 | 2023-06-16 | ||

| abcr | AB418030-500 mg |

2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid |

637320-92-4 | 500MG |

€165.80 | 2023-02-19 | ||

| A2B Chem LLC | AX44344-5g |

2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid |

637320-92-4 | >95% | 5g |

$620.00 | 2024-04-19 | |

| TRC | M240240-1000mg |

2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid |

637320-92-4 | 1g |

$ 390.00 | 2022-06-04 | ||

| abcr | AB418030-10 g |

2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid |

637320-92-4 | 10g |

€773.40 | 2023-06-16 | ||

| TRC | M240240-500mg |

2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid |

637320-92-4 | 500mg |

$ 235.00 | 2022-06-04 | ||

| Ambeed | A779698-1g |

2-MEthyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid |

637320-92-4 | 95% | 1g |

$133.0 | 2024-08-02 | |

| Ambeed | A779698-5g |

2-MEthyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid |

637320-92-4 | 95% | 5g |

$405.0 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739681-1g |

2-Methyl-5-((4-methylpiperidin-1-yl)sulfonyl)benzoic acid |

637320-92-4 | 98% | 1g |

¥1117.00 | 2024-05-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739681-5g |

2-Methyl-5-((4-methylpiperidin-1-yl)sulfonyl)benzoic acid |

637320-92-4 | 98% | 5g |

¥3968.00 | 2024-05-05 |

2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

637320-92-4 (2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid) 関連製品

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:637320-92-4)2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid

清らかである:99%

はかる:5g

価格 ($):364.0